
2,2,3-Trimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylaziridine is an organic compound with the molecular formula C5H11N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, where the nitrogen atom is bonded to three carbon atoms, two of which are methyl-substituted.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-propanol with a nitrogen source under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aziridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Substitution: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2,2,3-Trimethylaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of coatings, adhesives, and other materials
Mécanisme D'action
The mechanism by which 2,2,3-trimethylaziridine exerts its effects involves the reactivity of the aziridine ring. The nitrogen atom’s lone pair of electrons can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,2,2-Trimethylaziridine: Another aziridine with a different substitution pattern.
Aziridine: The parent compound with no methyl substitutions.
2-Methylaziridine: A simpler derivative with only one methyl group
Uniqueness: 2,2,3-Trimethylaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. This uniqueness makes it valuable in specialized applications where other aziridines may not be suitable .
Propriétés
Numéro CAS |
21031-16-3 |
|---|---|
Formule moléculaire |
C5H11N |
Poids moléculaire |
85.15 g/mol |
Nom IUPAC |
2,2,3-trimethylaziridine |
InChI |
InChI=1S/C5H11N/c1-4-5(2,3)6-4/h4,6H,1-3H3 |
Clé InChI |
AMDSLFHCCDFCGU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


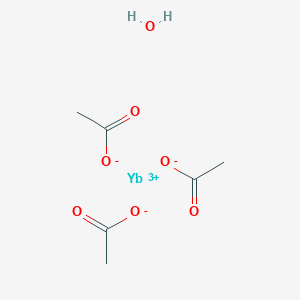
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
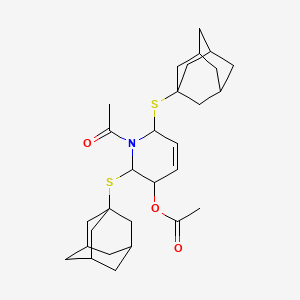
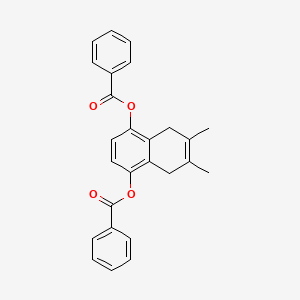
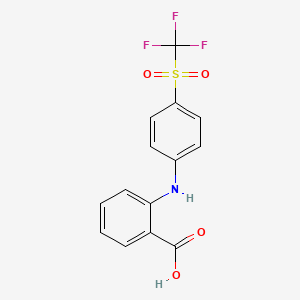
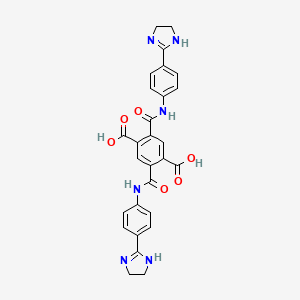
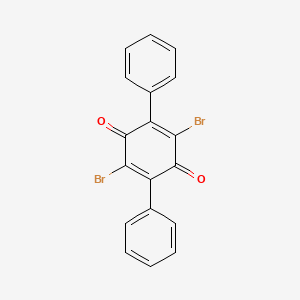
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
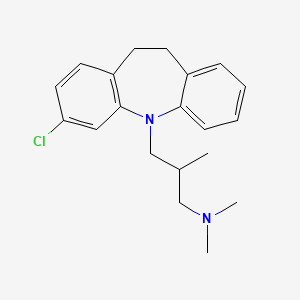
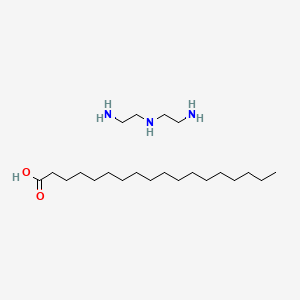
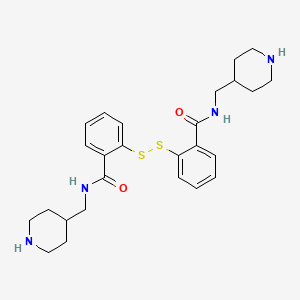
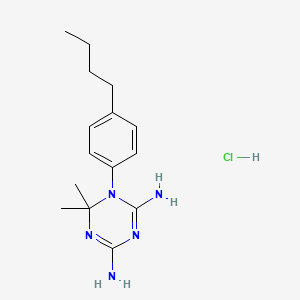
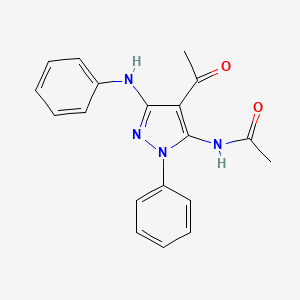
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)
